molecular formula C13H7Br2NO B3050133 3,8-dibromo-5H-phenanthridin-6-one CAS No. 23818-37-3

3,8-dibromo-5H-phenanthridin-6-one

Cat. No. B3050133
CAS RN: 23818-37-3
M. Wt: 353.01 g/mol
InChI Key: YGNOBSNWUISURG-UHFFFAOYSA-N
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Description

3,8-dibromo-5H-phenanthridin-6-one is a chemical compound with the molecular formula C13H7Br2NO . It has a molecular weight of 353.00900 .


Synthesis Analysis

The synthesis of 3,8-dibromo-5H-phenanthridin-6-one involves a reaction with potassium carbonate in N,N-dimethyl-formamide at 145℃ for 15 hours under an inert atmosphere . More details about the synthesis can be found in the referenced papers .


Molecular Structure Analysis

The molecular structure of 3,8-dibromo-5H-phenanthridin-6-one consists of 13 carbon atoms, 7 hydrogen atoms, 2 bromine atoms, and 1 nitrogen and oxygen atom each . The exact mass is 350.88900 .


Physical And Chemical Properties Analysis

3,8-dibromo-5H-phenanthridin-6-one has a density of 1.848g/cm3 . It has a boiling point of 377.1ºC at 760 mmHg . The compound has a flash point of 181.8ºC . The LogP value is 4.20630, indicating its lipophilicity .

Scientific Research Applications

Synthesis and Chemical Properties

  • 3,8-Dibromo-5H-phenanthridin-6-one is utilized in the synthesis of various phenanthridin-6(5H)-ones, achieved through methods like copper-catalyzed cyclization of 2-phenylbenzamides. This process involves using air as the oxidant and KOt-Bu as the base, with a variety of ligands like 1,10-phenanthroline, TMEDA, and l-proline being effective (Gui et al., 2013).

Applications in Polymer Chemistry

  • In polymer chemistry, 3,8-dibromo-5H-phenanthridin-6-one derivatives are used to create conjugated polymers. These polymers exhibit luminescent properties and can act as chemosensor materials. For instance, high molecular weight poly(phenanthridine-co-fluorene)s and poly(phenanthridine-co-p-phenylene) were synthesized showing reversible optical response to protonation and deprotonation of phenanthridine rings (Chen, Li, & Bo, 2010).

Contribution to Organic Synthesis

  • This compound plays a significant role in organic synthesis. A general method involving Suzuki cross-coupling reaction followed by KOH-mediated anionic ring closure has been developed for synthesizing diversely substituted phenanthridin-6(5H)-ones, demonstrating the versatility and importance of 3,8-dibromo-5H-phenanthridin-6-one in synthesizing complex organic structures (Dubost et al., 2010).

Utility in Medicinal Chemistry

  • Phenanthridine derivatives, including those derived from 3,8-dibromo-5H-phenanthridin-6-one, are investigated for their potential as anticancer agents. The synthesis of chirally pure dihydropyrrolo[1,2-f]phenanthridines and their evaluation as potential anticancer and DNA cleavage agents is a significant application in the field of medicinal chemistry (Azad et al., 2020).

properties

IUPAC Name

3,8-dibromo-5H-phenanthridin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Br2NO/c14-7-1-3-9-10-4-2-8(15)6-12(10)16-13(17)11(9)5-7/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNOBSNWUISURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)NC3=C2C=CC(=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20295259
Record name 3,8-dibromophenanthridin-6(5h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20295259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,8-dibromo-5H-phenanthridin-6-one

CAS RN

23818-37-3
Record name NSC100818
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100818
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,8-dibromophenanthridin-6(5h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20295259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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